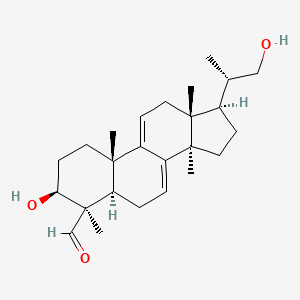

Cladosporide B

Description

This compound has been reported in Cladosporium with data available.

isolated from Cladosporium; structure in first source

Properties

Molecular Formula |

C25H38O3 |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(3S,4R,5R,10S,13R,14R,17R)-3-hydroxy-17-[(2S)-1-hydroxypropan-2-yl]-4,10,13,14-tetramethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-4-carbaldehyde |

InChI |

InChI=1S/C25H38O3/c1-16(14-26)17-8-12-25(5)19-6-7-20-22(2,18(19)9-13-24(17,25)4)11-10-21(28)23(20,3)15-27/h6,9,15-17,20-21,26,28H,7-8,10-14H2,1-5H3/t16-,17-,20-,21+,22-,23-,24-,25+/m1/s1 |

InChI Key |

MVGVXWVKGZLRRK-KGEWIPHDSA-N |

Isomeric SMILES |

C[C@H](CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@]4(C)C=O)O)C)C)C |

Canonical SMILES |

CC(CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C=O)O)C)C)C |

Synonyms |

cladosporide B |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Cladosporide B from Cladosporium sp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporide B, a pentanorlanostane derivative isolated from the fungus Cladosporium sp., has demonstrated notable antifungal activity, particularly against the opportunistic human pathogen Aspergillus fumigatus. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. Detailed experimental protocols, based on established methodologies for the isolation of fungal secondary metabolites, are presented. Furthermore, this document summarizes the known quantitative data and proposes a likely mechanism of action involving the disruption of the ergosterol biosynthesis pathway in Aspergillus fumigatus, a critical target for antifungal drug development. The information compiled herein serves as a foundational resource for researchers engaged in natural product discovery, antifungal drug development, and the study of fungal secondary metabolism.

Introduction

The genus Cladosporium is a ubiquitous group of fungi known to produce a diverse array of bioactive secondary metabolites.[1] These natural products exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and phytotoxic effects.[2] In the continuous search for novel therapeutic agents, particularly those with antifungal properties, fungi remain a promising and largely untapped resource.

In 2001, a research group led by Hosoe and colleagues reported the discovery of a series of new pentanorlanostane derivatives, including this compound, from a strain of Cladosporium sp. (IFM 49189).[3] Pentanorlanostane triterpenoids are a class of natural products with a characteristic truncated lanostane skeleton. This compound, along with its congeners, was identified as a characteristic antifungal agent with specific activity against Aspergillus fumigatus.[3][4] This finding is significant due to the clinical relevance of A. fumigatus, a primary cause of invasive aspergillosis in immunocompromised individuals.

This guide aims to consolidate the available information on this compound, providing a detailed technical overview for researchers in the field. It covers the initial discovery, a detailed hypothetical experimental protocol for its isolation and purification, a summary of its known biological and chemical properties, and a proposed mechanism of action.

Discovery and Initial Characterization

This compound was first reported by Hosoe et al. in a 2001 publication in The Journal of Antibiotics.[3] The compound was isolated from the fermentation broth of Cladosporium sp. strain IFM 49189. The initial characterization identified this compound as a new pentanorlanostane derivative.

Physicochemical and Spectroscopic Data

While the complete original spectroscopic data from the discovery paper is not widely available, the following table summarizes the key reported physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₈O₃ | [3] |

| Molecular Weight | 386.57 g/mol | [3] |

| Compound Class | Pentanorlanostane Triterpenoid | [3] |

| Biological Activity | Antifungal | [3] |

| Target Organism | Aspergillus fumigatus | [3][4] |

Note: Detailed ¹H and ¹³C NMR data for this compound are not available in the public domain at the time of this writing. The data would be crucial for the unambiguous structural confirmation and for quality control in any future synthesis or isolation efforts.

Antifungal Activity

The initial screening of this compound revealed its potent and specific antifungal activity against Aspergillus fumigatus. The reported activity is summarized in the table below.

| Test Method | Concentration | Result | Reference |

| Disc Diffusion Assay | 3.0 µ g/disc | Strong inhibition of A. fumigatus growth | [3] |

Experimental Protocols: Isolation of this compound

The following is a detailed, albeit reconstructed, experimental protocol for the isolation and purification of this compound from Cladosporium sp., based on standard methodologies for fungal secondary metabolites.

Fungal Strain and Fermentation

-

Organism: Cladosporium sp. strain IFM 49189.

-

Culture Medium: A suitable liquid medium for fungal growth and secondary metabolite production, such as Potato Dextrose Broth (PDB) or a specialized fermentation medium, would be used.

-

Fermentation Conditions: The fungus would be cultured in large-scale liquid fermentation, likely under aerobic conditions with shaking (e.g., 150-200 rpm) at a controlled temperature (e.g., 25-28 °C) for a period of 14-21 days to allow for sufficient biomass and secondary metabolite accumulation.

Extraction of Secondary Metabolites

-

Separation of Mycelia and Broth: The fungal culture would be harvested, and the mycelia separated from the culture broth by filtration or centrifugation.

-

Solvent Extraction: Both the mycelial mass and the culture filtrate would be extracted with an organic solvent. A common choice is ethyl acetate due to its ability to extract a wide range of moderately polar compounds. The extraction would be performed multiple times to ensure a high yield.

-

Concentration: The combined organic extracts would be concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various metabolites, would then be subjected to a series of chromatographic steps to isolate this compound.

-

Initial Fractionation (e.g., Column Chromatography): The crude extract would be adsorbed onto a solid support (e.g., silica gel) and subjected to column chromatography. A gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing in polarity (e.g., with ethyl acetate and then methanol), would be used to elute fractions of increasing polarity.

-

Bioassay-Guided Fractionation: Each fraction would be tested for its antifungal activity against Aspergillus fumigatus. The active fractions would be selected for further purification.

-

Further Purification (e.g., HPLC): The active fractions would be further purified using High-Performance Liquid Chromatography (HPLC). A reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile or methanol would likely be employed to achieve high-resolution separation. The elution profile would be monitored by a UV detector, and fractions corresponding to individual peaks would be collected.

-

Final Purification and Crystallization: The fraction containing the pure this compound would be concentrated, and the compound could be crystallized from a suitable solvent system to obtain a pure, crystalline solid.

Proposed Mechanism of Action: Interference with Ergosterol Biosynthesis

While the specific molecular target of this compound has not been definitively elucidated, its structural class as a triterpenoid and its antifungal activity against Aspergillus fumigatus strongly suggest an interaction with the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its biosynthesis is a well-established target for many clinically used antifungal drugs.

The proposed mechanism involves the inhibition of one of the key enzymes in the ergosterol biosynthesis pathway. This inhibition would lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.

Conclusion and Future Perspectives

This compound represents a promising lead compound in the development of new antifungal agents against Aspergillus fumigatus. Its unique pentanorlanostane scaffold offers a potential for novel mechanisms of action and a low probability of cross-resistance with existing antifungal drugs.

Future research should focus on several key areas:

-

Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for further biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Elucidating the precise molecular target of this compound within the ergosterol biosynthesis pathway or other cellular pathways is crucial for understanding its antifungal activity and for rational drug design.

-

In Vivo Efficacy: Preclinical studies in animal models of aspergillosis are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Spectrum of Activity: A broader screening of this compound against a panel of clinically relevant fungal pathogens would determine its full spectrum of antifungal activity.

References

- 1. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 2. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new pentanorlanostane derivative, cladosporide A, as a characteristic antifungal agent against Aspergillus fumigatus, isolated from Cladosporium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

"Cladosporide B" producing fungal strains and their identification

An In-depth Technical Guide to Cladosporide B: Producing Fungal Strains and Their Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polyketide-derived macrolide that has garnered interest within the scientific community for its notable biological activities. Primarily produced by fungi of the genus Cladosporium, this natural product has demonstrated significant antifungal and antibacterial properties. Specifically, it shows characteristic antifungal activity against the human pathogenic fungus Aspergillus fumigatus and antibacterial activity against bacteria such as Enterococcus faecalis.[1] This guide provides a comprehensive overview of the fungal strains known to produce this compound, detailed methodologies for their identification, and standardized protocols for isolation, cultivation, and compound extraction.

This compound Producing Fungal Strains

This compound is predominantly isolated from various species and strains of the genus Cladosporium, which are among the most common and widespread molds in both terrestrial and marine environments.[1] Many of these producing strains are found as endophytes, living symbiotically within plant tissues.[2] While precise yield data is often not published, the bioactivity of the isolated compound is well-documented.

Table 1: Summary of this compound Producing Fungal Strains and Bioactivity

| Fungal Strain/Species | Source of Isolation | Reported Bioactivity of this compound | References |

|---|---|---|---|

| Cladosporium sp. | Not Specified | Antifungal against Aspergillus fumigatus | [1] |

| Cladosporium sp. IS384 | Endophyte | Antibacterial against Enterococcus faecalis (MIC: 0.31 µg/mL) | [2] |

| Cladosporium cladosporioides | Marine Mangrove Endophyte | General antibacterial and antifungal activities are characteristic of the species. |[2] |

Identification of Producing Fungal Strains

Accurate identification of this compound producing strains is critical. This requires a polyphasic approach, combining classical morphological examination with modern molecular techniques. Species within the Cladosporium cladosporioides complex, for instance, can be morphologically similar, making molecular data essential for definitive identification.[3][4]

Morphological Identification

Morphological identification involves observing both macroscopic colony features and microscopic structures.

-

Macroscopic Characteristics: On standard media like Potato Dextrose Agar (PDA), Cladosporium cladosporioides typically forms colonies that are olive-green to olive-brown.[5] The texture is often suede-like or floccose, and the colonies grow flat with mycelia that rarely form upward structures.[5][6]

-

Microscopic Characteristics: The key microscopic features for Cladosporium include:

-

Conidiophores: These are the spore-bearing structures, which can be straight or flexuous and are often branched.[5]

-

Conidia: Asexual spores that are typically brown to olive-brown and are formed in long, branched, acropetal chains (where the youngest conidium is at the tip of the chain).[5][6]

-

Ramoconidia: The cells from which chains of conidia branch.[6]

-

Scars: Conidia have a distinct dark scar (hilum) indicating their point of attachment.[5]

-

Molecular Identification

Molecular methods provide a more precise and reliable identification, especially for closely related species.

-

DNA Barcoding: The primary fungal barcode is the Internal Transcribed Spacer (ITS) region of the ribosomal DNA. Sequencing the ITS region using universal primers (e.g., ITS1 and ITS4) is a standard method for identifying fungi to the genus or species complex level.[6][7]

-

Multi-Locus Sequencing: For species within a complex like C. cladosporioides, the ITS region may not provide sufficient resolution. Therefore, sequencing of additional, more variable housekeeping genes is recommended. The most commonly used secondary loci for Cladosporium are the translation elongation factor 1-alpha (TEF-1α) and actin (ACT) genes.[3][6][8] Comparing the sequences of these genes to databases like NCBI GenBank allows for accurate species-level identification.

Experimental Protocols

This section provides detailed protocols for the isolation, identification, and processing of this compound producing fungi.

Protocol 1: Isolation of Endophytic Cladosporium from Plant Tissue

This protocol is adapted for isolating endophytic fungi, a common source of novel Cladosporium strains.[7][9]

Materials:

-

Healthy plant tissue (leaves, stems, or roots)

-

75% Ethanol

-

5% Sodium hypochlorite solution

-

Sterile distilled water

-

Sterile scalpels and forceps

-

Potato Dextrose Agar (PDA) plates (supplemented with an antibacterial agent like streptomycin)

-

Parafilm

Procedure:

-

Collect healthy plant samples and transport them to the lab for processing within 24 hours.

-

Wash the plant tissue thoroughly under running tap water to remove any soil and debris.[9]

-

Perform a three-step surface sterilization by immersing the tissue segments sequentially in:

-

Rinse the sterilized tissue three times with sterile distilled water to remove any residual sterilizing agents.[7][9]

-

Aseptically, in a laminar flow hood, cut the tissue into small segments (approx. 0.5 - 1.0 cm).[11]

-

Place 4-5 segments on each PDA plate, ensuring they are spaced apart.

-

Seal the plates with Parafilm and incubate them at 25°C in the dark.[9]

-

Monitor the plates daily. Fungal hyphae will begin to grow out from the cut edges of the plant segments.

-

Once fungal growth is observed, pick the tip of a hypha from a distinct colony using a sterile needle and transfer it to a fresh PDA plate to obtain a pure culture.[7]

Protocol 2: Molecular Identification (DNA Extraction, PCR, and Sequencing)

This protocol outlines the steps for identifying the purified fungal isolate.

A. Genomic DNA Extraction (SDS-Based Method) [10][12][13]

Materials:

-

Pure fungal culture grown on PDA or in Potato Dextrose Broth (PDB)

-

Sterile scalpel or inoculation loop

-

Microcentrifuge tubes (1.5 or 2.0 mL)

-

Liquid nitrogen and sterile mortar/pestle or bead beater

-

Lysis Buffer (e.g., 50mM Tris-HCl, 50mM EDTA, 3% SDS)

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Isopropanol (100%, cold)

-

Ethanol (70%, cold)

-

TE buffer or nuclease-free water

Procedure:

-

Scrape mycelia from a 7-day old PDA plate or harvest from a liquid culture by filtration.[14]

-

Freeze the mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled sterile mortar and pestle.[12]

-

Transfer the powder to a microcentrifuge tube and add 500 µL of Lysis Buffer. Vortex vigorously.

-

Incubate the tube at 65°C for 1 hour, vortexing briefly every 15-20 minutes.[12]

-

Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at 14,000 rpm for 15 minutes.[12]

-

Carefully transfer the upper aqueous phase to a new tube.

-

Add an equal volume of cold isopropanol to precipitate the DNA. Invert gently to mix and incubate at -20°C for at least 1 hour.[12]

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the DNA.[12]

-

Discard the supernatant and wash the pellet with 500 µL of cold 70% ethanol.

-

Centrifuge again at 14,000 rpm for 5 minutes. Discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.

-

Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water.[12]

B. PCR Amplification of ITS Region [7][9][14]

Materials:

-

Extracted genomic DNA

-

Universal primers: ITS1 (5'-TCCGTAGGTGAACCTGCGG-3') and ITS4 (5'-TCCTCCGCTTATTGATATGC-3')

-

Taq DNA polymerase and buffer

-

dNTPs

-

Nuclease-free water

-

Thermocycler

Procedure:

-

Prepare a PCR master mix for a 25 µL reaction volume:

-

12.5 µL 2x PCR Master Mix (containing Taq, dNTPs, buffer)

-

1.0 µL ITS1 primer (10 µM)

-

1.0 µL ITS4 primer (10 µM)

-

8.5 µL Nuclease-free water

-

2.0 µL Template DNA (20-50 ng)

-

-

Run the PCR using the following thermocycler conditions:

-

Verify the PCR product by running 5 µL on a 1.5% agarose gel. A successful amplification should yield a single band of approximately 500-700 bp.

-

Send the purified PCR product for Sanger sequencing.

Protocol 3: Extraction and Purification of this compound

This is a general protocol for the extraction of moderately polar secondary metabolites like this compound from a fungal liquid culture.

Materials:

-

Large-scale liquid culture of the fungus (e.g., 1 L of PDB) grown for 14-21 days

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for chromatography mobile phase)

-

Glass column

-

Test tubes for fraction collection

Procedure:

-

Fermentation: Inoculate the producing Cladosporium strain into 1 L of PDB medium and incubate with shaking (e.g., 150 rpm) at 25°C for 21 days.

-

Harvesting: Separate the culture broth from the fungal mycelia by filtration through cheesecloth or vacuum filtration.

-

Mycelial Extraction: Soak the harvested mycelia in ethyl acetate (approx. 500 mL) overnight. Filter and collect the ethyl acetate extract.

-

Broth Extraction: Transfer the filtered culture broth (filtrate) to a large separatory funnel. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (1 L). Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this extraction two more times.

-

Combine and Dry: Combine all ethyl acetate extracts (from both mycelia and broth). Dry the combined extract over anhydrous sodium sulfate to remove residual water, then filter.

-

Concentration: Concentrate the dried ethyl acetate extract to dryness using a rotary evaporator. This will yield a crude extract.

-

Purification by Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).

-

Collect fractions in test tubes and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest (this compound) and concentrate them to yield the purified product.

-

Visualizations: Workflows and Pathways

Experimental and Logical Diagrams

The following diagrams, created using DOT language, illustrate the key workflows and a plausible biosynthetic pathway relevant to this compound production.

Caption: Fungal Isolation and Identification Workflow.

Caption: this compound Extraction & Purification Workflow.

Caption: Plausible Polyketide Biosynthetic Pathway.

References

- 1. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Morphological and molecular characterization of Cladosporium cladosporioides species complex causing pecan tree leaf spot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular characterization of environmental Cladosporium species isolated from Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Biocontrol of Cladosporium Mold Caused by Cladosporium cladosporioides on Wheat Spikes in Central China [mdpi.com]

- 7. Two Species of Endophytic Cladosporium in Pine Trees in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A novel endophytic fungus strain of Cladosporium: its identification, genomic analysis, and effects on plant growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A novel endophytic fungus strain of Cladosporium: its identification, genomic analysis, and effects on plant growth [frontiersin.org]

- 12. mycologylab.org [mycologylab.org]

- 13. Small volume fungal genomic DNA extraction protocol for Illumina genome [protocols.io]

- 14. plantpathologyquarantine.org [plantpathologyquarantine.org]

The Architectural Puzzle of a Fungal Metabolite: A Technical Guide to the Structure Elucidation and Stereochemistry of Cladosporide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide B, a pentanorlanostane triterpenoid isolated from the fungus Cladosporium sp., represents a class of natural products with significant biological activities, including potent and specific antifungal properties against Aspergillus fumigatus. The intricate three-dimensional architecture of such molecules is intrinsically linked to their function, making the precise determination of their structure and stereochemistry a critical endeavor in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the methodologies and logical workflows employed in the complete structural assignment of this compound, from initial isolation to the definitive determination of its absolute configuration. While the primary spectroscopic data from the original isolation study by Hosoe et al. (2001) is not fully detailed in publicly accessible literature, this guide reconstructs the likely experimental pathways based on established analytical techniques for triterpenoid elucidation.

Isolation and Purification of this compound

The journey to structural elucidation begins with the isolation of the pure compound from its natural source. For a fungal metabolite like this compound, this typically involves a multi-step process.

Experimental Protocol: A Generalized Approach

-

Fungal Culture and Extraction: A pure strain of Cladosporium sp. is cultivated in a suitable liquid or solid medium to encourage the production of secondary metabolites. The fungal biomass and/or the culture broth are then extracted with organic solvents, such as ethyl acetate or methanol, to obtain a crude extract containing a complex mixture of compounds.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane, ethyl acetate, and water) to fractionate the components based on their polarity. Triterpenoids like this compound are typically of medium polarity and would be expected to partition into the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is then subjected to a series of chromatographic techniques to isolate the pure compound. This is often a sequential process:

-

Column Chromatography: Initial separation is performed on a silica gel or reversed-phase (C18) column using a gradient of solvents with increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC, which offers higher resolution to separate closely related compounds.

-

The workflow for the isolation and purification of this compound can be visualized as follows:

Figure 1: A generalized workflow for the isolation and purification of this compound.

Planar Structure Elucidation

Once a pure sample of this compound is obtained, the next step is to determine its planar structure—the connectivity of atoms. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which allows for the calculation of its molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | Value | Value | CₓHᵧO₂ |

| [M+Na]⁺ | Value | Value | CₓHᵧO₂Na |

| [M-H₂O+H]⁺ | Value | Value | CₓHᵧ₋₂O₂₋₁ |

Note: Specific values are not available in the reviewed literature and are represented here as placeholders.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments is the cornerstone of planar structure elucidation.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms (methyl, methylene, methine, quaternary).

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.

The logical relationship for integrating this data to build the molecular structure is depicted below:

Figure 2: Integration of spectroscopic data to determine the planar structure.

Table 2: Representative (Hypothetical) ¹H and ¹³C NMR Data for a Key Fragment of this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key COSY Correlations |

| C-1 | Value | Value | H-2, H-3 | H-2 |

| C-2 | Value | Value | H-1, H-3, H-4 | H-1, H-3 |

| C-3 | Value | Value | H-1, H-2, H-4, H-5 | H-2, H-4 |

| C-4 | Value | Value | H-2, H-3, H-5 | H-3, H-5 |

| C-5 | Value | Value | H-4, H-6, H-10 | H-4, H-6 |

Note: This table illustrates the type of data that would be generated. The actual data for this compound is not available in the reviewed literature.

Stereochemistry Determination

With the planar structure established, the final and often most challenging step is to determine the three-dimensional arrangement of atoms, including the relative and absolute stereochemistry.

Relative Stereochemistry

The relative configuration of stereocenters is typically determined using Nuclear Overhauser Effect (NOE) based NMR experiments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their bond connectivity. The presence of a cross-peak between two protons indicates they are on the same face of the molecule.

Absolute Stereochemistry

Determining the absolute configuration (the actual R/S configuration of each chiral center) requires methods that are sensitive to chirality.

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The resulting spectrum (a plot of Cotton effects) can be compared with theoretically calculated spectra for the possible enantiomers to determine the absolute configuration.

-

Chemical Derivatization (e.g., Mosher's Method): For molecules with secondary alcohols, reaction with a chiral derivatizing agent like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) can be used. Analysis of the ¹H NMR shifts of the resulting diastereomeric esters allows for the assignment of the absolute configuration of the alcohol-bearing carbon.

-

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.

The workflow for determining the stereochemistry is as follows:

Figure 3: Workflow for the determination of relative and absolute stereochemistry.

Conclusion

The structure elucidation and stereochemical assignment of a complex natural product like this compound is a meticulous process that relies on the synergistic application of various modern analytical techniques. Through a systematic workflow involving isolation, planar structure determination by MS and a suite of 1D and 2D NMR experiments, and finally, the assignment of stereochemistry using methods like NOESY and CD spectroscopy, the complete and unambiguous three-dimensional structure can be established. This detailed structural information is paramount for understanding its biological activity, mechanism of action, and for guiding future synthetic and medicinal chemistry efforts.

"Cladosporide B" chemical formula and molecular weight

Fostoria, OH – November 12, 2025 – Cladosporide B, a naturally occurring macrolide, has demonstrated notable antimicrobial properties, positioning it as a compound of interest for further investigation in drug development. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and methodologies for its study, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a 12-membered macrolide produced by fungi of the genus Cladosporium. Its fundamental properties are essential for understanding its biological interactions and for the design of future studies.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₀O₄ | [1] |

| Molecular Weight | 228.28 g/mol | [1] |

| IUPAC Name | (3Z,5S,6S,12S)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one | [1] |

| CAS Number | 96443-55-9 | [1] |

Biological Activity: A Summary of Quantitative Data

This compound has shown inhibitory activity against both bacterial and fungal pathogens. The following table summarizes the key quantitative data reported in the literature.

| Bioassay | Target Organism/Cell Line | Activity Metric | Result | Reference |

| Antibacterial Activity | Enterococcus faecalis | Minimum Inhibitory Concentration (MIC) | 0.31 µg/mL | |

| Antifungal Activity | Aspergillus fumigatus | Zone of Inhibition (3 µ g/disc ) | 11 mm | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines standardized protocols for the investigation of this compound.

Isolation and Purification of this compound from Cladosporium sp.

A general workflow for the isolation and purification of macrolides like this compound from fungal cultures is presented below. This process typically involves solvent extraction followed by chromatographic separation.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Cladosporium sp. is cultured in a suitable liquid medium and incubated under optimal conditions to promote the production of secondary metabolites, including this compound.

-

Extraction: The culture broth and mycelium are extracted with an organic solvent such as ethyl acetate. The organic phase is then collected and concentrated in vacuo to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing this compound are pooled and further purified using high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Elucidation: NMR and Mass Spectrometry

The definitive structure of this compound is determined using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Experimental Parameters (General):

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or methanol (CD₃OD) as the solvent. 2D NMR experiments (COSY, HSQC, HMBC) are essential for assigning the proton and carbon signals and establishing the connectivity of the molecule.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of this compound against various microbial strains can be determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

-

Preparation of Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under conditions suitable for the growth of the test organism.

-

MIC Determination: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. A viability indicator can be added to aid in the determination.

Cytotoxicity Assessment: MTT Assay

The potential cytotoxic effect of this compound on mammalian cell lines is a critical parameter for evaluating its therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plate is incubated for a predetermined duration.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is then calculated from the dose-response curve.

Potential Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are still under investigation, its activity as a macrolide antifungal suggests a likely interaction with the fungal cell membrane. Many antifungal macrolides function by binding to ergosterol, a key component of the fungal cell membrane, leading to pore formation, membrane disruption, and ultimately, cell death.

References

Spectroscopic and Biological Profile of Cladosporide B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and biological data for Cladosporide B, a pentanorlanostane derivative isolated from Cladosporium species. The information is curated for researchers in natural product chemistry, mycology, and drug development seeking to understand the characteristics and potential of this antifungal compound.

Introduction

This compound is a natural product identified as a characteristic antifungal agent, particularly effective against the human pathogenic fungus Aspergillus fumigatus.[1] It belongs to the class of pentanorlanostane derivatives and was first reported as part of a series of related compounds (this compound-D) isolated from a strain of Cladosporium sp.[1] The structural elucidation of these compounds relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

Detailed spectroscopic data for this compound is primarily available in the publication by Hosoe, T. et al. in The Journal of Antibiotics (2001). While direct access to the full dataset from this publication is not available, this section summarizes the key known spectrometric information.

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the elemental composition of a novel compound. For this compound, the following data has been reported:

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₃₈O₃ | [2] |

| Nominal Mass | 386 U | [2] |

Further analysis, such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), would provide the exact mass and further confirm the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the detailed chemical structure of organic molecules, including the connectivity of atoms and their stereochemical arrangement. The complete ¹H and ¹³C NMR chemical shift assignments for this compound are contained within the primary literature.[1] The following tables are placeholders for this data, which is essential for the structural confirmation of this compound.

Table 2.1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in search results |

Table 2.2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and structural elucidation of novel fungal metabolites like this compound. The specific details for this compound are documented in the primary literature.[1]

Fungal Cultivation and Extraction

-

Cultivation: The producing fungal strain, Cladosporium sp., is cultured on a suitable nutrient medium (e.g., Potato Dextrose Agar or a liquid broth) under controlled conditions of temperature and incubation time to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture broth are extracted with organic solvents (e.g., ethyl acetate, methanol, or a mixture thereof) to isolate the crude mixture of secondary metabolites.

-

Solvent Evaporation: The organic solvent is removed under reduced pressure to yield a crude extract.

Isolation and Purification

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of different solvents to achieve initial fractionation.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and solvent system.

-

-

Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC or Thin-Layer Chromatography (TLC).

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra are typically acquired on an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass and molecular formula.

-

NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) using a deuterated solvent (e.g., CDCl₃, CD₃OD). The data from these experiments are used to piece together the complete chemical structure.

Biological Activity

This compound has demonstrated notable antifungal activity, particularly against Aspergillus fumigatus.[1] The mechanism of action for pentanorlanostane derivatives often involves the disruption of the fungal cell membrane, potentially by targeting ergosterol biosynthesis, a key component of the fungal cell membrane that is absent in mammalian cells.[3][4] However, the specific molecular target and signaling pathway inhibited by this compound have not been detailed in the available literature. A molecular docking study has suggested a potential interaction between this compound and the human estrogen receptor alpha, although the biological significance of this finding requires further investigation.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the discovery and characterization of a novel antifungal compound from a fungal source.

Caption: Workflow for Natural Product-Based Antifungal Discovery.

This guide serves as a foundational resource for understanding this compound. For definitive and detailed spectroscopic data and experimental protocols, consulting the primary publication is essential. The antifungal properties of this compound warrant further investigation into its mechanism of action and potential as a lead for novel antifungal therapies.

References

Cladosporide B: A Technical Guide to its Natural Sources, Marine-Derived Isolates, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cladosporide B, a pentanorlanostane-type triterpenoid with notable antifungal activity. The document details its natural origins, with a focus on marine-derived fungal isolates, and presents methodologies for its isolation, purification, and biological characterization.

Natural Sources and Marine-Derived Isolates of this compound

This compound is a secondary metabolite produced by fungi belonging to the genus Cladosporium.[1] This genus is ubiquitous, with species found in both terrestrial and marine environments.[1][2][3] Marine-derived strains of Cladosporium have proven to be a rich source of structurally diverse and bioactive natural products.

Table 1: Natural Sources of this compound and Related Compounds

| Compound | Producing Organism | Source Type | Location of Isolation (if specified) | Reference |

| This compound | Cladosporium sp. | Fungal | Not specified | Hosoe, T., et al. (2001) |

| Cladosporide A | Cladosporium sp. | Fungal | Not specified | Hosoe, T., et al. (2000) |

| Cladosporide C | Cladosporium sp. | Fungal | Not specified | Hosoe, T., et al. (2001) |

| Cladosporide D | Cladosporium sp. | Fungal | Not specified | Hosoe, T., et al. (2001) |

Biological Activity

This compound has demonstrated characteristic antifungal activity, particularly against the human pathogenic fungus Aspergillus fumigatus.[4] This activity is a key area of interest for potential therapeutic applications.

Table 2: Antifungal Activity of this compound and Related Compounds against Aspergillus fumigatus

| Compound | Assay Type | Concentration | Result | Reference |

| This compound | Disc Diffusion | 3 µ g/disc | 11 mm inhibition zone | [1][2] |

| Cladosporide A | Broth Microdilution (IC80) | 0.5 - 4.0 µg/mL | Inhibition of growth | [4] |

| Cladosporide C | Disc Diffusion | 1.5 µ g/disc | 11 mm inhibition zone | [1][2] |

Note: Quantitative yield data for this compound from fungal cultures is not explicitly stated in the reviewed literature.

Experimental Protocols

Isolation and Purification of this compound

The following is a detailed protocol inferred from the methods described by Hosoe, T., et al. (2001).

3.1.1. Fungal Fermentation

-

Organism: Cladosporium sp.

-

Culture Medium: Potato Dextrose Broth (PDB).

-

Fermentation: The fungus is cultured in PDB at 25°C for 3 weeks under static conditions.

3.1.2. Extraction

-

The culture broth is filtered to separate the mycelia from the supernatant.

-

The mycelia are extracted with acetone.

-

The acetone extract is concentrated under reduced pressure.

-

The resulting aqueous residue is partitioned with ethyl acetate.

-

The ethyl acetate layer, containing the crude extract, is concentrated to dryness.

3.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The crude extract is subjected to column chromatography on silica gel.

-

Elution is performed with a solvent system of n-hexane-ethyl acetate.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions containing this compound are further purified by column chromatography on Sephadex LH-20.

-

Elution is carried out with methanol.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by preparative HPLC on an ODS (octadecylsilane) column.

-

A suitable mobile phase, such as a methanol-water gradient, is used for elution.

-

Antifungal Susceptibility Testing against Aspergillus fumigatus (Broth Microdilution Method)

This protocol is based on established methodologies for antifungal susceptibility testing.

-

Inoculum Preparation:

-

Aspergillus fumigatus is grown on potato dextrose agar (PDA) at 35°C for 5-7 days.

-

Conidia are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

The conidial suspension is adjusted to a concentration of 1 x 10^5 to 5 x 10^5 CFU/mL in RPMI 1640 medium.

-

-

Assay Procedure:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

The prepared inoculum is added to each well.

-

The plate is incubated at 35°C for 48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

-

Visualizations

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Putative Biosynthetic Pathway of this compound

The biosynthesis of pentanorlanostane triterpenoids like this compound in fungi is believed to start from the cyclization of 2,3-oxidosqualene. The exact enzymatic steps for this compound are not fully elucidated, but a putative pathway can be proposed based on the general biosynthesis of lanostane-type triterpenoids.

Caption: A putative biosynthetic pathway for this compound.

Postulated Antifungal Signaling Pathway Disruption

While the specific molecular target of this compound is not yet identified, many triterpenoids exert their antifungal effects by disrupting the fungal cell membrane integrity, often by interfering with ergosterol biosynthesis or function.

Caption: Postulated mechanism of antifungal action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new pentanorlanostane derivative, cladosporide A, as a characteristic antifungal agent against Aspergillus fumigatus, isolated from Cladosporium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Cladosporide B: A Technical Review of the Antifungal Pentanorlanostane Derivative

Historical Context and Discovery

Cladosporide B, a pentanorlanostane derivative, was first reported in 2001 by a team of Japanese researchers led by Tomoo Hosoe.[1] This discovery was an extension of their prior work in 2000, which identified Cladosporide A from the same fungal strain.[2] Both compounds were isolated from the fungus Cladosporium sp., specifically the strain IFM 49189.[1] These findings placed this compound within the broader context of a growing number of bioactive secondary metabolites discovered from the genus Cladosporium, which is known for producing a diverse array of natural products, including polyketides, alkaloids, and terpenoids.

It is important to note that the name "this compound" is also used for a macrolide compound with the chemical formula C12H20O4. However, the subject of this review is the pentanorlanostane derivative (C25H38O3), which is a distinct chemical entity with different biological activities. This review will focus exclusively on the pentanorlanostane this compound.

Chemical Structure and Elucidation

This compound is classified as a pentanorlanostane, a type of triterpenoid characterized by a lanostane skeleton that has lost five carbon atoms. The molecular formula of this compound is C25H38O3. The definitive structure of this compound was elucidated by Hosoe and colleagues using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Note: The detailed 1D and 2D NMR data, along with mass spectrometry data, would be found in the full scientific publication by Hosoe et al. (2001) in the Journal of Antibiotics.

Biological Activity: Antifungal Properties

The primary biological activity reported for this compound is its characteristic antifungal effect against the human pathogenic fungus Aspergillus fumigatus.[1] This fungus is a significant cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals.

Quantitative Data

The antifungal activity of this compound and its related compounds, as reported by Hosoe et al. (2001), is summarized in the table below.

| Compound | Dose per disc (µg) | Inhibition Zone Diameter against A. fumigatus (mm) |

| This compound | 3.0 | 11 |

| Cladosporide C | 1.5 | 11 |

| Cladosporide D | 1.5 | 10 |

Data sourced from Hosoe et al., 2001.[1]

Experimental Protocols

The following are generalized experimental protocols based on the information available in the abstracts and common laboratory practices for natural product research. For precise details, consulting the original 2001 publication by Hosoe et al. is recommended.

Fungal Cultivation and Extraction

-

Organism: Cladosporium sp. strain IFM 49189.

-

Cultivation: The fungus was likely cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extraction: The fungal mycelium and/or the culture broth were extracted with an organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract containing a mixture of compounds.

Isolation and Purification of this compound

-

Chromatography: The crude extract was subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:

-

Column Chromatography: Using silica gel or other stationary phases to perform an initial fractionation of the extract based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound using a more efficient separation technique to yield the pure compound.

-

Structure Elucidation

-

Spectroscopic Analysis: The chemical structure of the purified this compound was determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and various 2D NMR techniques (e.g., COSY, HMQC, HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Antifungal Susceptibility Testing (Disc Diffusion Assay)

-

Test Organism: Aspergillus fumigatus.

-

Inoculum Preparation: A standardized suspension of A. fumigatus spores was prepared.

-

Assay Plates: Agar plates were uniformly inoculated with the fungal spore suspension.

-

Disc Application: Sterile paper discs were impregnated with a known amount of this compound (3.0 µg) and placed on the surface of the agar.

-

Incubation: The plates were incubated under conditions suitable for the growth of A. fumigatus.

-

Measurement: The diameter of the zone of growth inhibition around the disc was measured in millimeters.

Mechanism of Action and Signaling Pathways

As of this review, the specific mechanism of action of the pentanorlanostane this compound has not been elucidated in the available literature. Further research is required to determine how this compound exerts its antifungal effect on A. fumigatus. Consequently, there are no described signaling pathways associated with its activity.

Experimental Workflow Diagram

Caption: Workflow for the isolation, characterization, and bioactivity testing of this compound.

Conclusion and Future Perspectives

This compound, a pentanorlanostane derivative from Cladosporium sp. IFM 49189, demonstrates notable antifungal activity against the clinically important pathogen Aspergillus fumigatus. While its initial discovery and characterization have laid a foundation for its potential as an antifungal lead compound, significant research gaps remain. Future investigations should prioritize elucidating its mechanism of action, which could reveal novel antifungal targets. Furthermore, comprehensive studies on its broader biological activity spectrum, toxicity profile, and potential for chemical synthesis or derivatization are warranted to fully assess its therapeutic potential. The clear distinction of this pentanorlanostane from the macrolide of the same name is crucial for future research and database entries.

References

- 1. New pentanorlanostane derivatives, this compound-D, as characteristic antifungal agents against Aspergillus fumigatus, isolated from Cladosporium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new pentanorlanostane derivative, cladosporide A, as a characteristic antifungal agent against Aspergillus fumigatus, isolated from Cladosporium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Unearthing Nature's Pharmacy: A Technical Guide to Novel Bioactive Compounds from Cladosporium Species

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Cladosporium represents a prolific and largely untapped source of novel bioactive compounds with significant potential for therapeutic applications. These ubiquitous fungi, found in diverse terrestrial and marine environments, produce a rich array of secondary metabolites exhibiting a broad spectrum of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the current landscape of bioactive compound discovery from Cladosporium species, offering a comprehensive resource for researchers and drug development professionals. The guide details experimental protocols for the isolation, characterization, and bio-evaluation of these compounds, presents quantitative data for comparative analysis, and visualizes key experimental workflows and known signaling pathway interactions.

A Treasure Trove of Bioactivity: Quantitative Data on Cladosporium Metabolites

The diverse chemical scaffolds produced by Cladosporium species translate into a wide range of biological activities. The following tables summarize the quantitative data for some of the most promising compounds, providing a basis for comparative analysis and target identification.

Table 1: Cytotoxic Activity of Bioactive Compounds from Cladosporium Species

| Compound | Compound Class | Cancer Cell Line | IC50 Value | Reference |

| Cladosporol A | Tetralone | MCF-7 (Breast) | 8.7 µM | [1] |

| Cladosporone A | Dimeric Tetralone | Colon Cancer Cells | Modulates p21waf1/cip1 expression | [2] |

| Cladosporols J & K | Cladosporol Derivatives | A549 (Lung) | 30.11 ± 3.29 µM & 34.32 ± 2.66 µM | [3] |

| Cladodionen | Hybrid Polyketide | MCF-7, HeLa, HCT-116, HL-60 | 18.7, 19.1, 17.9, 9.1 µM | [4] |

| Cladosporin A & B | Thio-diketopiperazines | HepG2 (Liver) | 48 & 21 µg/mL | [4] |

| Haematocin | Thio-diketopiperazine | HepG2 (Liver) | 42 µg/mL | [4] |

Table 2: Antimicrobial Activity of Bioactive Compounds from Cladosporium Species

| Compound | Compound Class | Target Organism | MIC Value | Reference |

| Cladosporin | Isocoumarin | T. interdigitale, T. rubrum, T. tonsurans, M. canis, E. floccosum, R. solani, M. flavus | 40-75 µg/mL | [5] |

| Cladosporin | Isocoumarin | Penicillium and Aspergillus strains (spore germination) | 20-40 µg/mL (>50% inhibition) | [5] |

| Unnamed Compounds | Polyketides | Escherichia coli, Micrococcus luteus, Vibrio harveyi | 4 to 128 μg/mL | [6] |

Table 3: Enzyme-Inhibitory and Other Bioactivities of Compounds from Cladosporium Species

| Compound | Compound Class | Target Enzyme/Activity | IC50 Value | Reference |

| Cladosporin | Isocoumarin | Plasmodium falciparum Lysyl-tRNA synthetase (PfKRS) | 40-90 nM | [5][7] |

| Cladosporol A Analogs | Polyketides | Nitric Oxide Production (LPS-induced in RAW 246.7 cells) | 3.81 to 21.59 μM | [8] |

| Cladosporium ramotenellum extract fraction | Not specified | Lipoxygenase (LOX) | 24.3 ± 0.88 µg/mL | [9] |

From Fungus to Function: A Guide to Experimental Protocols

The discovery and development of novel bioactive compounds from Cladosporium necessitates a systematic and rigorous experimental approach. This section provides detailed methodologies for the key stages of this process, from fungal cultivation to bioactivity assessment.

Fungal Cultivation and Large-Scale Fermentation

The production of secondary metabolites is often growth-phase dependent and highly influenced by culture conditions. Optimization of these parameters is critical for maximizing the yield of target compounds.

a. Fungal Strain and Culture Media:

-

Strain: A pure culture of the desired Cladosporium species, identified through morphological and molecular techniques (e.g., ITS sequencing), is used.

-

Media: A variety of liquid and solid media can be employed. Potato Dextrose Broth (PDB) or Agar (PDA) is a common starting point. For enhanced secondary metabolite production, specialized media such as Czapek-Dox broth or Yeast Extract Sucrose (YES) medium may be utilized. The addition of chemical inducers or epigenetic modifiers can also be explored to activate silent gene clusters.[3]

b. Fermentation Protocol:

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with mycelial plugs or spores from a fresh plate culture. The seed culture is incubated on a rotary shaker to ensure homogenous growth.

-

Large-Scale Fermentation: The seed culture is then used to inoculate larger volumes of fermentation medium in baffled flasks or a bioreactor.

-

Incubation: The fermentation is carried out under controlled conditions of temperature, agitation, and aeration for a specific duration, typically ranging from several days to weeks, depending on the growth rate and metabolite production profile of the strain.

Extraction and Isolation of Bioactive Compounds

Following fermentation, the bioactive compounds need to be extracted from the fungal biomass and culture broth and then purified.

a. Extraction:

-

Separation of Biomass and Broth: The fungal culture is harvested, and the mycelial biomass is separated from the culture filtrate by filtration or centrifugation.

-

Solvent Extraction: Both the mycelial mat and the culture filtrate are extracted with an appropriate organic solvent, typically ethyl acetate, which is effective in extracting a wide range of secondary metabolites.[10] The extraction is usually performed multiple times to ensure maximum recovery.

-

Crude Extract Preparation: The organic solvent fractions are combined and evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

b. Isolation and Purification:

-

Chromatographic Techniques: The crude extract is subjected to a series of chromatographic separations to isolate individual compounds. This typically involves:

-

Column Chromatography: The crude extract is first fractionated using column chromatography with a stationary phase like silica gel and a gradient of mobile phase solvents of increasing polarity (e.g., hexane-ethyl acetate gradients).[10]

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and to identify fractions containing compounds of interest.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing promising compounds are further purified using preparative or semi-preparative HPLC to obtain pure compounds.

-

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed connectivity of atoms within the molecule.

-

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.[3]

Bioactivity Screening

The isolated compounds are then screened for various biological activities using established in vitro assays.

a. Antimicrobial Susceptibility Testing (Broth Microdilution Method - following CLSI guidelines):

-

Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[11]

-

Serial Dilution: The purified compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test organism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

b. Cytotoxicity Assessment (MTT Assay):

-

Cell Seeding: Cancer or normal cell lines are seeded into a 96-well plate and allowed to adhere overnight.[12][13]

-

Compound Treatment: The cells are treated with various concentrations of the purified compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[12][13]

-

Formazan Solubilization: After incubation, the MTT solution is removed, and the insoluble formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).[12][13]

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

c. Enzyme Inhibition Assay (General Protocol):

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme, a solution of the enzyme's substrate, and solutions of the test compound at various concentrations.[9]

-

Enzyme-Inhibitor Pre-incubation: The enzyme and the test compound are pre-incubated together in the buffer to allow for binding.[9]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.[9]

-

Monitoring Reaction Progress: The rate of the reaction is monitored over time by measuring the increase in product concentration or the decrease in substrate concentration, often using a spectrophotometer.[9]

-

Data Analysis: The reaction rates in the presence of the inhibitor are compared to the rate of the uninhibited reaction to determine the percentage of inhibition and to calculate the IC50 value.

Visualizing the Path to Discovery and Action

Diagrams are powerful tools for understanding complex processes. The following sections provide visualizations of a typical experimental workflow and a known signaling pathway affected by a Cladosporium-derived compound.

Experimental Workflow for Bioactive Compound Discovery

Caption: A generalized workflow for the discovery of bioactive compounds from Cladosporium species.

Mechanism of Action: Cladosporin Inhibition of Protein Synthesis

Cladosporin, a well-studied isocoumarin from Cladosporium cladosporioides, exhibits potent antimalarial activity by targeting a crucial enzyme in the parasite's protein synthesis machinery.

Caption: Cladosporin inhibits Plasmodium falciparum growth by targeting its lysyl-tRNA synthetase.

Modulation of Cell Cycle Progression by Cladosporone A

Cladosporone A has been shown to modulate the expression of p21, a key regulator of the cell cycle, in colon cancer cells. This interaction suggests a potential mechanism for its anticancer activity.

Caption: Proposed mechanism of Cladosporone A inducing cell cycle arrest via p21 modulation.

Conclusion

The genus Cladosporium is a fertile ground for the discovery of novel bioactive compounds with diverse therapeutic potential. This guide provides a foundational framework for researchers to systematically explore this promising fungal genus. By employing the detailed experimental protocols and leveraging the compiled quantitative data, scientists can accelerate the identification and characterization of new lead compounds. The visualization of experimental workflows and known mechanisms of action further aids in conceptualizing the research process and understanding the biological implications of these fascinating natural products. Further research into the largely unexplored chemical space of Cladosporium is warranted and holds the promise of delivering the next generation of pharmaceuticals.

References

- 1. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT (Assay protocol [protocols.io]

- 3. pjps.pk [pjps.pk]

- 4. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Cladosporin, A Highly Potent Antimalaria Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. superchemistryclasses.com [superchemistryclasses.com]

- 10. 2.7. Separation of bioactive compound [bio-protocol.org]

- 11. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Cladosporide B

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the protocols for the isolation and purification of Cladosporide B, a bioactive secondary metabolite produced by fungi of the genus Cladosporium. The information compiled is based on available scientific literature.

Introduction

This compound is a natural product that has demonstrated notable biological activity, particularly antifungal properties.[1][2] It is a polyketide metabolite isolated from various species of the fungus Cladosporium, including Cladosporium cladosporioides. This document outlines the general procedures for the cultivation of the fungus, extraction of the crude secondary metabolites, and the subsequent purification of this compound.

Data Presentation

Biological Activity of this compound

| Compound | Biological Activity | Assay Details | Results | Reference |

| This compound | Antifungal | Disc diffusion assay against Aspergillus fumigatus | 11 mm inhibition zone at 3 µ g/disc | [1][2] |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₅ |

| Molecular Weight | 364.4 g/mol |

Note: Comprehensive quantitative data on isolation yields and purity at various stages are not consistently reported in the literature. Researchers should expect yields to vary depending on the fungal strain, culture conditions, and purification scale.

Experimental Protocols

Fungal Cultivation

The production of this compound is initiated by the cultivation of a suitable Cladosporium species. Cladosporium cladosporioides is a commonly cited producer.

Materials:

-

Pure culture of Cladosporium cladosporioides

-

Potato Dextrose Broth (PDB) medium or solid rice medium

-

Erlenmeyer flasks

-

Shaker incubator

-

Autoclave

Protocol:

-

Prepare the desired culture medium (PDB or solid rice medium) according to standard formulations and sterilize by autoclaving.

-

Inoculate the sterile medium with a pure culture of Cladosporium cladosporioides.

-

Incubate the culture flasks at 25-28°C for 14-21 days. For liquid cultures, use a shaker incubator set to 150-180 rpm to ensure proper aeration. Solid-state fermentations on rice medium should be incubated in a static, humid environment.

Extraction of Crude Metabolites

Following the incubation period, the fungal biomass and culture medium are extracted to obtain the crude mixture of secondary metabolites.

Materials:

-

Ethyl acetate

-

Large beakers or flasks

-

Separatory funnel (for liquid cultures)

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Protocol:

-

For liquid cultures, separate the mycelial mass from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate using a separatory funnel. Combine the organic layers.

-

Extract the mycelial mass by soaking it in ethyl acetate and agitating for several hours. Filter and combine the ethyl acetate extract with the broth extract.

-

For solid cultures, the entire fermented rice medium is soaked in ethyl acetate and agitated for 24 hours. This process is typically repeated three times.

-

Filter the combined ethyl acetate extracts to remove any solid material.

-

Concentrate the pooled ethyl acetate extract under reduced pressure using a rotary evaporator to yield a crude oily or semi-solid residue.

Purification of this compound by Silica Gel Column Chromatography

The crude extract is subjected to column chromatography to separate this compound from other metabolites.

Materials:

-

Silica gel (60-120 mesh or 70-230 mesh) for column chromatography

-

Glass chromatography column

-

Solvents: n-hexane, ethyl acetate, methanol, chloroform

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp and/or appropriate staining reagents for TLC visualization

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane.

-

Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).

-

Adsorb the dissolved sample onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder.

-

Carefully add the dry, sample-adsorbed silica gel to the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent system, such as 100% n-hexane or a high-hexane/low-ethyl acetate mixture.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A typical gradient might be from 100% hexane to 100% ethyl acetate, followed by the introduction of small percentages of methanol in ethyl acetate if necessary.

-

Collect fractions of the eluate in test tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 or 1:1 v/v).

-

Visualize the spots under a UV lamp and/or by using a staining reagent (e.g., vanillin-sulfuric acid spray followed by heating).

-

Combine the fractions that contain the spot corresponding to this compound (identified by comparison with a reference standard if available, or by subsequent spectroscopic analysis).

-

-

Final Purification:

-

The combined fractions may require a second chromatographic step (e.g., preparative HPLC) to achieve high purity. A C18 column with a water/acetonitrile or water/methanol gradient is commonly used for reverse-phase HPLC purification of natural products.

-

Structure Elucidation

The purified compound's identity as this compound is confirmed through spectroscopic analysis.

Methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can confirm the connectivity of the atoms.

Visualizations

Experimental Workflow

Caption: Overall workflow for the isolation and purification of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Caption: Status of knowledge on this compound signaling pathways.

References

Application Notes and Protocols for the Chromatographic Separation of Cladosporide B

For Researchers, Scientists, and Drug Development Professionals